6-chloro-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the N-(2-methylphenyl) group: This step might involve nucleophilic substitution reactions.
Addition of the 4-(morpholin-4-yl)phenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their diverse biological activities.
Morpholine-containing compounds: Often studied for their pharmacological properties.
Uniqueness
6-chloro-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H23ClN4O |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
6-chloro-N-(2-methylphenyl)-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C24H23ClN4O/c1-17-4-2-3-5-21(17)26-24-23(27-22-11-8-19(25)16-29(22)24)18-6-9-20(10-7-18)28-12-14-30-15-13-28/h2-11,16,26H,12-15H2,1H3 |
InChI Key |
QYUKRDYQAFHWFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
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